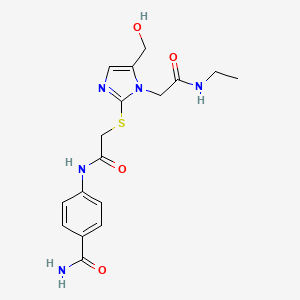
4-(2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-(2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide" is a structurally complex molecule that appears to be related to a class of compounds with potential biological activity. The presence of an imidazole ring, a thioether linkage, and an amide bond suggests that this compound could be designed for specific interactions with biological targets, possibly as a therapeutic agent.
Synthesis Analysis
The synthesis of related imidazolylbenzamide derivatives has been described, where various N-substituted imidazolylbenzamides were synthesized and showed cardiac electrophysiological activity . Another study reported the synthesis of α-ketoamide derivatives using OxymaPure/DIC as a coupling reagent, which could be related to the synthesis of the compound . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as FT-IR, NMR, and elemental analysis . X-ray analysis has been used to confirm the structure of similar complex molecules . These techniques would likely be applicable in analyzing the molecular structure of the compound to confirm its identity and purity.
Chemical Reactions Analysis
The compound contains functional groups such as an imidazole ring, which is known to participate in various chemical reactions. For instance, benzimidazole derivatives have been synthesized and evaluated for their antioxidant properties . The thiazole and benzamide moieties present in the compound could also undergo chemical transformations, as seen in the synthesis of antifungal agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The imidazole ring contributes to the compound's polarity and potential hydrogen bonding capabilities . The presence of an ethylamino group could affect the compound's basicity, while the thioether linkage might influence its stability and reactivity . The benzamide portion of the molecule could impact its solubility and interaction with biological molecules .
Scientific Research Applications
Synthesis and Derivative Applications
- 4-(2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamido)benzamide, as a benzimidazole derivative, has been researched for its potential in synthesizing new compounds with significant biological activities. The synthesis processes often involve a range of chemicals and methods such as TLC, IR spectra, 1H-NMR, and MS, allowing for the creation of diverse derivatives with specific properties (Bhor & Sable, 2022).
Biological Activity
- Derivatives of this compound have been investigated for their anti-inflammatory activities, particularly in models like the rat-paw-oedema method. Some specific derivatives have demonstrated potency comparable to common medications like Indomethacin (Bhor & Sable, 2022).
- Other studies have explored the use of related imidazole derivatives in creating compounds with potential antimicrobial and antioxidant activities. These activities have been tested against various bacterial strains, including Staphylococcus aureus (Karanth, Narayana, Sarojini, Kumar, & Byrappa, 2019).
Pharmaceutical Development
- The compound's derivatives are also being researched in the context of pharmaceutical drug development. For example, studies on new triazole derivatives related to the compound have investigated their antimicrobial properties against various pathogenic bacteria and fungi (Altıntop, Kaplancıklı, Turan-Zitouni, Özdemir, Demirci, İşcan, & Revial, 2011).
Structural and Chemical Analysis
- Research also focuses on the crystal structure, Hirshfeld surface analysis, and synthesis routes of related compounds. These studies provide deeper insights into the molecular structure and potential interactions of these compounds (Karanth et al., 2019).
properties
IUPAC Name |
4-[[2-[1-[2-(ethylamino)-2-oxoethyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylacetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4S/c1-2-19-14(24)8-22-13(9-23)7-20-17(22)27-10-15(25)21-12-5-3-11(4-6-12)16(18)26/h3-7,23H,2,8-10H2,1H3,(H2,18,26)(H,19,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBAVTVFCCWQRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2552642.png)

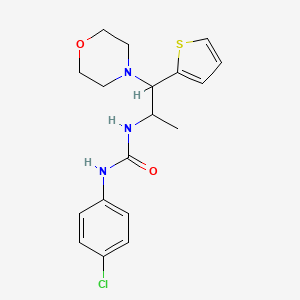


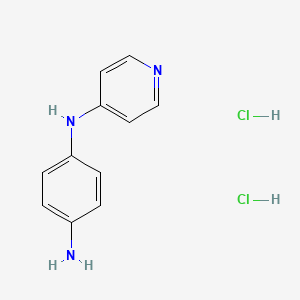
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2552651.png)

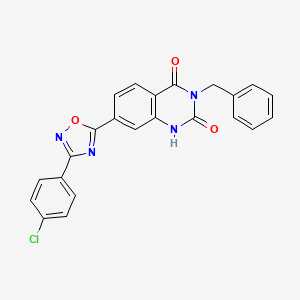
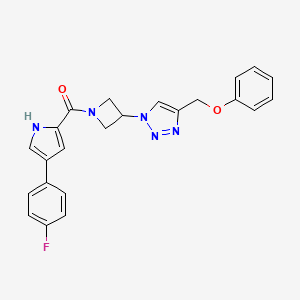
![4-[benzyl(methyl)sulfamoyl]-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2552659.png)
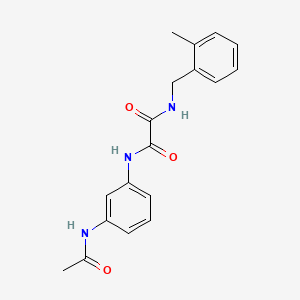
![6-(But-2-yn-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552662.png)
